2-Azido-1-(4-nitrophenyl)ethanone
Overview
Description
2-Azido-1-(4-nitrophenyl)ethanone is an organic compound with the molecular formula C8H6N4O3 and a molecular weight of 206.16 g/mol It is characterized by the presence of an azido group (-N3) and a nitrophenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-(4-nitrophenyl)ethanone typically involves the reaction of 4-nitrobenzaldehyde with sodium azide in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to facilitate the formation of the azido group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-(4-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines or alcohols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include amines, substituted ethanones, and triazoles, depending on the specific reaction pathway and reagents used .
Scientific Research Applications
2-Azido-1-(4-nitrophenyl)ethanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Azido-1-(4-nitrophenyl)ethanone involves the reactivity of the azido group, which can participate in various chemical reactions. The azido group can undergo reduction, substitution, and cycloaddition reactions, leading to the formation of different products. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Azido-1-(4-nitrophenyl)ethanone include other azido-substituted ketones and nitrophenyl derivatives, such as:
- 2-Azido-1-(4-methoxyphenyl)ethanone
- 2-Azido-1-(4-chlorophenyl)ethanone
- 2-Azido-1-(4-fluorophenyl)ethanone
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives .
Biological Activity
2-Azido-1-(4-nitrophenyl)ethanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in bioconjugation reactions and as an intermediate in the synthesis of various biologically active molecules. This article reviews its biological activity based on diverse research findings, including case studies and experimental data.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an azido group (-N₃), a ketone group (C=O), and a nitrophenyl moiety, which contribute to its reactivity and biological activity. The structural characteristics are crucial for understanding its interaction with biological systems.
The azido group in this compound allows for click chemistry applications, particularly in bioconjugation processes. This reaction can be utilized to label biomolecules, facilitating the study of protein interactions and cellular processes. The compound acts as a versatile building block for synthesizing more complex triazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties .
Antimicrobial Properties
Research indicates that compounds containing azido groups can exhibit antimicrobial activity. The mechanism often involves disrupting microbial cell membranes or interfering with essential metabolic pathways. In a study involving related azide compounds, it was found that they could effectively inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties .
Cytotoxic Effects
The compound has also been evaluated for its cytotoxic effects against cancer cell lines. Preliminary data suggest that this compound can induce apoptosis in certain cancer cells, potentially through the activation of caspase pathways. This property makes it a candidate for further investigation in cancer therapy .
Case Studies
Case Study 1: Synthesis and Biological Evaluation
In a recent study, this compound was synthesized and evaluated for its biological activity. The synthesis involved a multi-step process starting from 1-(4-nitrophenyl)ethanone, followed by azidation using sodium azide. The resulting compound was tested against several bacterial strains, showing significant antibacterial activity compared to control groups .
Case Study 2: Triazole Derivatives
Another study focused on the synthesis of triazole derivatives from this compound. These derivatives were assessed for their antifungal properties. Results indicated that certain triazole derivatives exhibited potent antifungal activity against Candida species, highlighting the potential of azido compounds in developing new antifungal agents .
Data Summary
Property | Value/Description |
---|---|
Molecular Formula | |
Key Functional Groups | Azido (-N₃), Ketone (C=O), Nitro (-NO₂) |
Antimicrobial Activity | Effective against various bacterial strains |
Cytotoxicity | Induces apoptosis in cancer cell lines |
Potential Applications | Bioconjugation, Antimicrobial agents, Cancer therapy |
Properties
IUPAC Name |
2-azido-1-(4-nitrophenyl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O3/c9-11-10-5-8(13)6-1-3-7(4-2-6)12(14)15/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFBEOWOLVJCQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN=[N+]=[N-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101299047 | |
Record name | 2-Azido-1-(4-nitrophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101299047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26086-61-3 | |
Record name | 2-Azido-1-(4-nitrophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26086-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azido-1-(4-nitrophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101299047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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